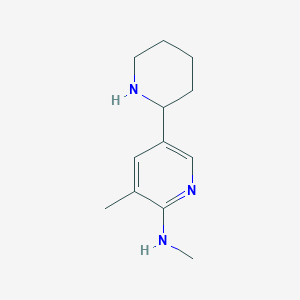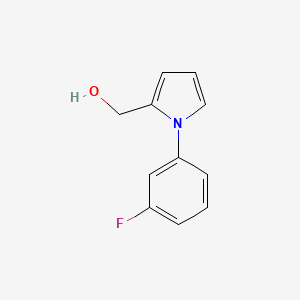
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol: is an organic compound that features a pyrrole ring substituted with a fluorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with pyrrole in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxymethyl group in (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluorobenzaldehyde or 3-fluorobenzoic acid.
Reduction: Formation of this compound derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is used as a building block in organic synthesis. It can be utilized in the preparation of more complex molecules and in the study of reaction mechanisms.
Biology: The compound may be used in the development of biological probes or as a precursor for bioactive molecules. Its structural features make it a candidate for studying interactions with biological targets.
Medicine: Potential applications in medicinal chemistry include the development of pharmaceuticals. The compound’s unique structure could be explored for its activity against various biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties may be leveraged in the development of new materials with specific functionalities.
Comparación Con Compuestos Similares
Similar Compounds:
(3-Fluorophenyl)methanol: A simpler analog with similar functional groups but lacking the pyrrole ring.
(1-(4-Fluorophenyl)-1H-pyrrol-2-yl)methanol: A structural isomer with the fluorine atom in a different position.
(1-(3-Chlorophenyl)-1H-pyrrol-2-yl)methanol: A compound with a similar structure but with a chlorine atom instead of fluorine.
Uniqueness: (1-(3-Fluorophenyl)-1H-pyrrol-2-yl)methanol is unique due to the combination of the fluorophenyl group and the pyrrole ring. This combination imparts specific chemical and biological properties that can be exploited in various applications. The presence of the fluorine atom can enhance the compound’s stability and reactivity, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H10FNO |
|---|---|
Peso molecular |
191.20 g/mol |
Nombre IUPAC |
[1-(3-fluorophenyl)pyrrol-2-yl]methanol |
InChI |
InChI=1S/C11H10FNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-7,14H,8H2 |
Clave InChI |
DUGQNELKYPQBBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)N2C=CC=C2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



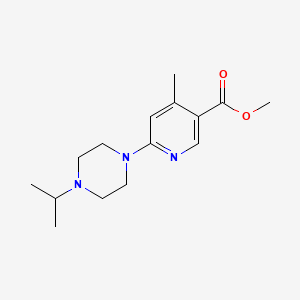
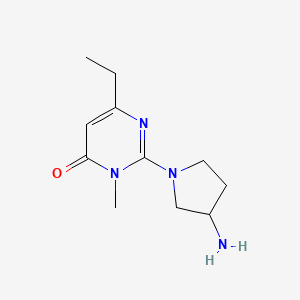

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)
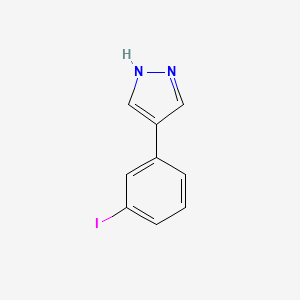
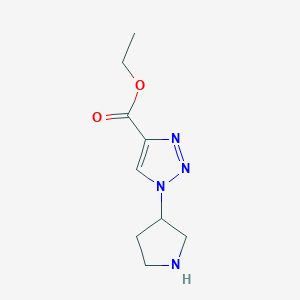
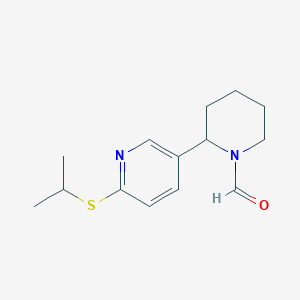
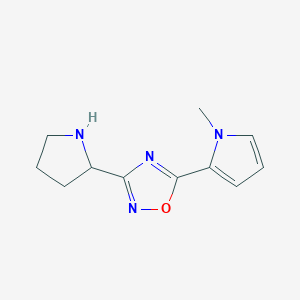


![[1,2,4]Triazolo[3,4-F][1,2,4]triazin-8-OL](/img/structure/B11801612.png)

